

In Vitro Binding Affinity of the NSD2-PWWP1 Ligand UNC6934: A Technical Guide

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Compound of Interest

Compound Name: NSD2-PWWP1 ligand 1

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This technical guide provides an in-depth overview of the in vitro binding characteristics of the chemical probe UNC6934, a potent and selective ligand for the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). This document is intended for researchers, scientists, and drug development professionals working on epigenetic targets and inhibitor development.

Introduction to NSD2 and the PWWP1 Domain

Nuclear receptor-binding SET domain-containing 2 (NSD2), also known as WHSC1 or MMSET, is a histone methyltransferase that plays a critical role in regulating gene expression. NSD2 specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription. Overexpression and translocation of NSD2 are implicated in various cancers, including multiple myeloma, making it a compelling target for therapeutic intervention.

NSD2 contains several functional domains, including a catalytic SET domain and two PWWP domains. The N-terminal PWWP domain (PWWP1) is a "reader" domain that recognizes and binds to H3K36me2-marked nucleosomes, thereby anchoring NSD2 to chromatin. This interaction is crucial for the proper localization and function of NSD2.

UNC6934: A Selective Chemical Probe for NSD2-PWWP1

UNC6934 has been identified as a potent and selective chemical probe that targets the NSD2-PWWP1 domain. It occupies the canonical H3K36me2-binding pocket within the PWWP1 domain, competitively inhibiting its interaction with methylated histones.[1][2][3] This targeted disruption of the reader function of NSD2 provides a valuable tool for studying its biological roles and for the development of novel therapeutics.

Quantitative Binding Data

The in vitro binding affinity of UNC6934 for the NSD2-PWWP1 domain has been characterized by multiple biophysical and biochemical assays. The key quantitative data are summarized in the table below.

Ligand	Target	Affinity Metric	Value	Assay Method	Source
UNC6934	NSD2-PWWP1	Kd	91 ± 8 nM	Surface Plasmon Resonance (SPR)	[1]
UNC6934	NSD2-PWWP1	Kd	240 nM	Surface Plasmon Resonance (SPR)	[4]
UNC6934	NSD2-PWWP1	IC50	104 ± 13 nM	AlphaScreen (Nucleosome Binding)	[1]
UNC6934	NanoLuc-NSD2-PWWP1	EC50	1.23 ± 0.25 μM	NanoBRET Cellular Assay	[3][5]

Experimental Protocols

Detailed methodologies for the key experiments used to determine the binding affinity and functional activity of UNC6934 are provided below.

Surface Plasmon Resonance (SPR) Assay

This assay measures the binding affinity between a ligand and a target protein by detecting changes in the refractive index at the surface of a sensor chip.

- Instrumentation: Biacore T200 (GE Health Sciences Inc.).[\[1\]](#)
- Protein Construct: Recombinant human NSD2-PWWP1 domain (residues 208-368 for higher affinity measurements or 211-350).[\[4\]](#)
- Immobilization: The NSD2-PWWP1 protein is typically immobilized on a sensor chip.
- Analyte: UNC6934 is prepared in a series of concentrations and flowed over the sensor chip.
- Assay Buffer: A suitable buffer, such as 20 mM HEPES, pH 7.5, 150 mM NaCl, and 0.05% Tween-20, is used.
- Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (K_d) is calculated by fitting the data to a suitable binding model.

AlphaScreen-Based Nucleosome Binding Assay

This proximity-based assay is used to measure the ability of UNC6934 to disrupt the interaction between the NSD2-PWWP1 domain and H3K36me2-marked nucleosomes.

- Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when brought into close proximity. One bead is conjugated to the NSD2-PWWP1 protein, and the other to the H3K36me2-containing nucleosome.
- Reagents:
 - 6xHis-tagged NSD2-PWWP1.
 - Biotinylated semi-synthetic designer nucleosomes (dNucs) containing H3K36me2.
 - Nickel chelate (Ni-NTA) donor beads.
 - Streptavidin acceptor beads.

- Procedure:
 - NSD2-PWWP1 is incubated with varying concentrations of UNC6934.
 - H3K36me2 dNucs are added to the mixture.
 - Donor and acceptor beads are added, and the mixture is incubated in the dark.
 - The AlphaScreen signal is read on an appropriate plate reader.
- Data Analysis: The IC50 value is determined by plotting the signal intensity against the logarithm of the UNC6934 concentration and fitting the data to a dose-response curve.[\[3\]](#)

NanoBRET Protein-Protein Interaction Assay

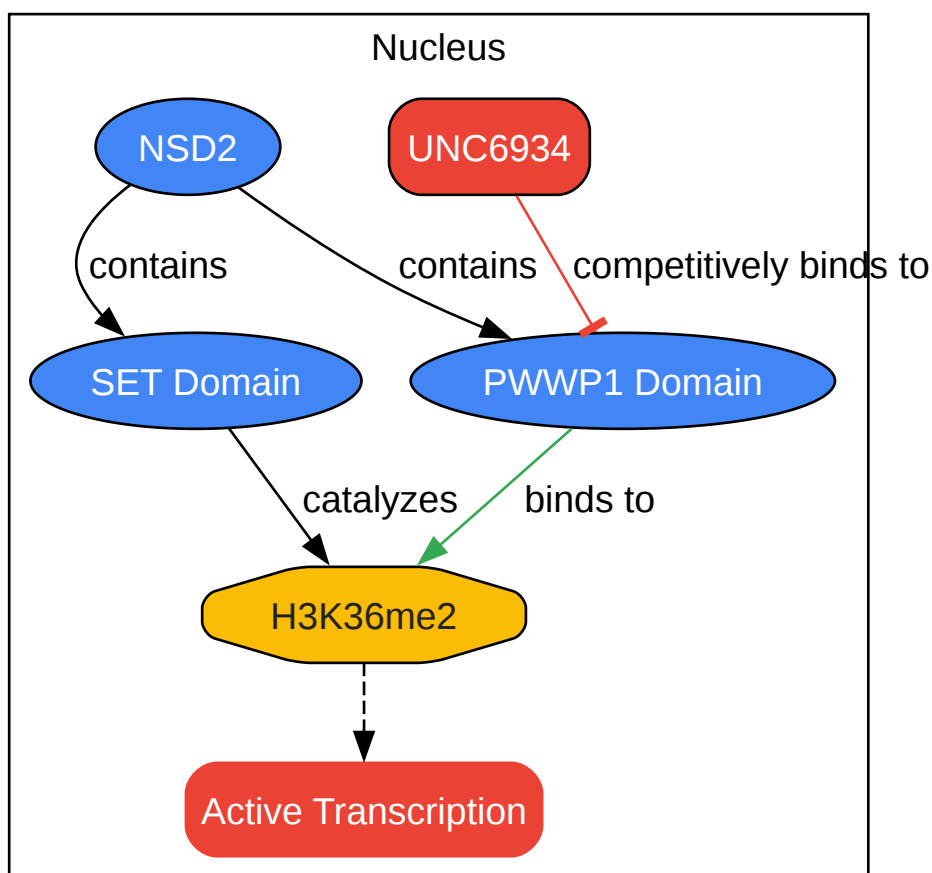
This cellular assay quantifies the engagement of UNC6934 with NSD2-PWWP1 in a live-cell context.

- Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc luciferase-tagged donor protein and a fluorescently labeled acceptor protein when they are in close proximity.
- Cell Line: U2OS cells are commonly used.[\[3\]](#)[\[6\]](#)
- Constructs:
 - NanoLuc-NSD2-PWWP1 fusion protein (donor).
 - HaloTag-Histone H3.3 fusion protein (acceptor).
- Procedure:
 - U2OS cells are co-transfected with the donor and acceptor plasmids.
 - The cells are treated with a chloroalkane fluorophore to label the HaloTag-Histone H3.3.
 - Cells are then treated with varying concentrations of UNC6934 or the negative control UNC7145.

- The NanoLuc substrate is added, and both the donor and acceptor emission signals are measured.
- Data Analysis: The BRET ratio is calculated, and the EC50 value is determined from the dose-dependent decrease in the BRET signal upon UNC6934 treatment.[3][5]

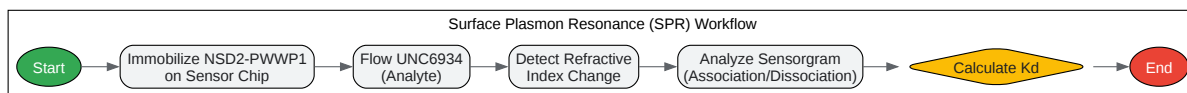
Visualizations

The following diagrams illustrate key concepts and workflows related to the interaction of UNC6934 with NSD2-PWWP1.



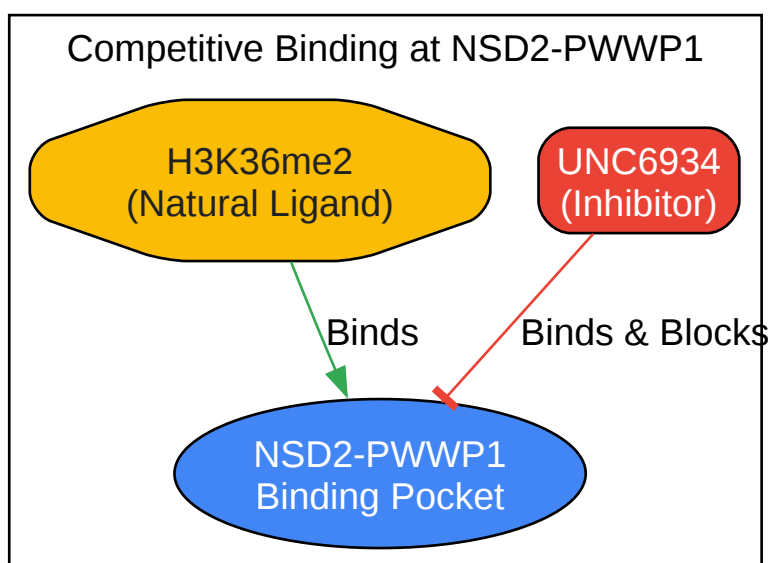
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NSD2-PWWP1 signaling and UNC6934 inhibition.



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Workflow for SPR-based binding affinity measurement.



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UNC6934 competitively inhibits H3K36me2 binding.

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